molecular formula C17H19NO2 B14496244 2-(2,3-Dimethylphenoxy)-N-phenylpropanamide CAS No. 65316-52-1

2-(2,3-Dimethylphenoxy)-N-phenylpropanamide

Cat. No.: B14496244
CAS No.: 65316-52-1
M. Wt: 269.34 g/mol
InChI Key: FOSRXVZOCVEKIR-UHFFFAOYSA-N
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Description

2-(2,3-Dimethylphenoxy)-N-phenylpropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a phenoxy group substituted with two methyl groups at the 2 and 3 positions, and a phenyl group attached to the nitrogen atom of the amide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dimethylphenoxy)-N-phenylpropanamide typically involves the reaction of 2,3-dimethylphenol with an appropriate acylating agent, followed by the introduction of the phenyl group. One common method is the acylation of 2,3-dimethylphenol with propanoyl chloride in the presence of a base such as pyridine to form the intermediate 2-(2,3-dimethylphenoxy)propanoyl chloride. This intermediate is then reacted with aniline to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dimethylphenoxy)-N-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinone derivatives.

    Reduction: The amide group can be reduced to the corresponding amine.

    Substitution: The methyl groups on the phenoxy ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-(2,3-Dimethylphenoxy)-N-phenylpropanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,3-Dimethylphenoxy)-N-phenylpropanamide involves its interaction with specific molecular targets and pathways. The phenoxy group can interact with various enzymes and receptors, modulating their activity. The amide group can form hydrogen bonds with biological molecules, influencing their function. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(2,3-Dimethylphenoxy)-N-ethylpropanamide: Similar structure but with an ethyl group instead of a phenyl group.

    2-(2,3-Dimethylphenoxy)-N-(4-methoxyphenyl)acetamide: Similar structure with a methoxy group on the phenyl ring.

Uniqueness

2-(2,3-Dimethylphenoxy)-N-phenylpropanamide is unique due to its specific substitution pattern and the presence of both phenoxy and phenyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

65316-52-1

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

2-(2,3-dimethylphenoxy)-N-phenylpropanamide

InChI

InChI=1S/C17H19NO2/c1-12-8-7-11-16(13(12)2)20-14(3)17(19)18-15-9-5-4-6-10-15/h4-11,14H,1-3H3,(H,18,19)

InChI Key

FOSRXVZOCVEKIR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OC(C)C(=O)NC2=CC=CC=C2)C

Origin of Product

United States

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